Ficaprenol 11

Description

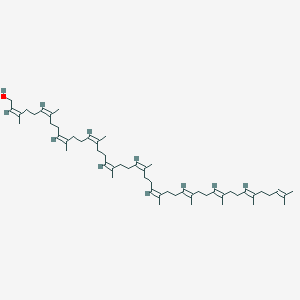

Structure

2D Structure

Propriétés

IUPAC Name |

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-RTRZQXHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives and Initial Characterization of Ficaprenols

Early Discoveries of Plant Polyisoprenoid Alcohols

The exploration into plant polyisoprenoid alcohols was initiated by serendipitous findings in the mid-20th century. A pivotal moment occurred with the accidental discovery of solanesol (B192409) in tobacco leaves in 1956. gerli.comchemeurope.comgerli.comresearchgate.net This discovery marked the beginning of a focused search for similar compounds in plant tissues. Concurrently, the isolation of other polyprenols, specifically those with chain lengths ranging from C30 to C45, from cellulose (B213188) pulp extracts further contributed to the nascent field of polyisoprenoid research in plants. gerli.comchemeurope.comgerli.com Early studies in this area were foundational, providing the initial insights into the presence and nature of these long-chain isoprenoid alcohols in the plant kingdom. gerli.comgerli.comresearchgate.net Polyisoprenoid alcohols are recognized as widespread hydrophobic polymers constructed from repeating five-carbon isoprene (B109036) units. researchgate.netoup.comnih.gov Plant-derived polyprenols exhibit considerable diversity in their chain lengths, spanning from approximately 6 to 130 carbon atoms, with those containing 9 to 11 isoprene units frequently observed as predominant forms in plants and microbes. oup.comgerli.com

Isolation and Proposal of Trivial Names for Ficaprenols

Among the diverse array of plant polyisoprenoid alcohols, a specific class characterized by a tritrans-polycis configuration of isoprene units emerged and was subsequently termed ficaprenols. gerli.com Some of the earliest investigations leading to the identification of this class involved the analysis of lipids extracted from the leaves of Ficus elastica, commonly known as the decorative rubber plant. gerli.comscispace.comnih.gov These studies were instrumental in isolating a mixture of polyprenols from this plant source. scispace.comnih.gov Based on the chain lengths of the identified components, trivial names were proposed. Specifically, the names ficaprenol-10, ficaprenol-11, and ficaprenol-12 were introduced by Stone and colleagues in 1967 to denote polyprenols from Ficus elastica containing 10, 11, and 12 isoprene units, respectively. gerli.comscispace.comnih.gov Ficaprenol-11 was found to be the most abundant component within the isolated mixture from Ficus elastica leaves. scispace.comnih.gov Early chromatographic analysis also suggested the presence of smaller quantities of ficaprenol-9 and ficaprenol-13 in these extracts. scispace.comnih.gov Further structural characterization of ficaprenol-11 utilizing 13C nuclear magnetic resonance spectroscopy provided insights into its specific isomer composition, indicating an arrangement featuring one omega-terminal unit, three internal trans units, six internal cis units, and an alpha-terminal cis alcohol unit. nih.gov Ficaprenol-11 is a C55 isoprenoid alcohol. nih.govinvivochem.cnfluoroprobe.com

Early research findings on the isolation of ficaprenols from Ficus elastica provided quantitative data regarding their presence:

| Source Material | Total Polyprenol Yield (approx.) | Major Component |

| Ficus elastica leaves | 2.6 mg/g of leaf tissue scispace.comnih.gov | Ficaprenol-11 scispace.comnih.gov |

Following purification steps, a notable yield of the major component was achieved:

| Isolated Compound | Yield from Purification (approx.) |

| Ficaprenol-11 | 64 mg scispace.com |

It was also hypothesized, based on comparative chromatographic behavior, that ficaprenol-10, -11, -12, and -13 might be structurally analogous to castaprenol-10, -11, -12, and -13, respectively, which were isolated from Aesculus hippocastanum. scispace.comnih.gov

Methodological Advancements Facilitating Early Polyisoprenoid Research

The progress in the early characterization of plant polyisoprenoid alcohols, including ficaprenols, was intrinsically linked to the development and application of various analytical techniques. Spectroscopic methods such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectrometry were crucial for determining the molecular weight, structural features, and the presence of functional groups like the hydroxyl group in these compounds. scispace.comnih.govresearchgate.net

Chromatographic techniques played a vital role in the isolation and separation of complex mixtures of polyisoprenoids found in plant extracts. Gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) were widely employed for analyzing and resolving these mixtures based on their differing physical properties. scispace.comnih.govresearchgate.net TLC, particularly using silica (B1680970) gel as the stationary phase, was a standard method for separating polyprenols and dolichols, with visualization often achieved by spraying with detection reagents like fluorescein (B123965) or using iodine vapor. scispace.comfspublishers.orgbibliotekanauki.pl Preparative TLC allowed for the isolation of purified individual prenols from the separated bands. cdnsciencepub.com Column chromatography, such as chromatography on alumina, was also an essential step in the initial purification of lipid extracts containing polyisoprenoid alcohols. scispace.comptbioch.edu.pl A common preparatory step involved the saponification of lipid extracts to obtain the unsaponifiable lipid fraction, which is enriched in polyisoprenoid alcohols. fspublishers.orgbibliotekanauki.plcdnsciencepub.comtandfonline.com The effective application of these methodologies was fundamental to the successful isolation, separation, and initial structural elucidation of ficaprenols and other plant polyisoprenoids in the early stages of research.

Structural Elucidation and Stereochemical Configuration

Determination of Isoprene (B109036) Unit Chain Length and Composition in Ficaprenol-11

Ficaprenol-11 is classified as an undecaprenol (B103720), signifying that it is composed of eleven isoprene units. nih.gov This corresponds to a chemical formula of C55H90O. nih.gov Early investigations involving mass spectrometry and various chromatographic methods, such as gas-liquid and thin-layer chromatography, were instrumental in establishing the presence of undecaprenol in the mixture of polyprenols isolated from the leaves of Ficus elastica. nih.govnih.gov Ficaprenol-11 was identified as the major component within this mixture. nih.govnih.gov

Subsequent analysis using 13C Nuclear Magnetic Resonance (NMR) spectroscopy has further solidified the understanding of its composition. The alignment of the isoprene units has been determined to follow a specific sequence: an ω-terminal unit, three trans units, six cis units, and an α-terminal cis alcohol unit. nih.govnih.gov

Table 1: Isoprene Unit Composition of Ficaprenol-11

| Feature | Description |

| Total Isoprene Units | 11 |

| α-Terminal Unit | 1 (cis) |

| Internal cis Units | 6 |

| Internal trans Units | 3 |

| ω-Terminal Unit | 1 |

Positional and Geometrical Isomerism of Isoprene Residues in Ficaprenol-11

The arrangement of the isoprene residues in Ficaprenol-11 is not uniform; it exhibits both positional and geometrical isomerism, with a mix of cis and trans configurations along the polyisoprenoid chain.

Nuclear magnetic resonance (NMR) studies have been pivotal in identifying the presence and number of trans internal isoprene residues within the Ficaprenol-11 structure. nih.govnih.gov These studies revealed that each of the ficaprenols, including Ficaprenol-11, contains three internal trans isoprene residues. nih.govnih.gov While the precise location of these three trans residues was not determined in initial studies, it was suggested that they are positioned adjacent to the ω-terminal isoprene residue. nih.govscispace.com Later research using 13C NMR confirmed the presence of three internal trans units and further refined their position within the chain. nih.govportlandpress.com

Table 2: Positional Arrangement of Isoprene Units in Ficaprenol-11

| Position | Isomer Configuration | Number of Units |

| α-Terminal | cis | 1 |

| Internal | cis | 6 |

| Internal | trans | 3 |

| ω-Terminal | - | 1 |

Structural Relationship to Other Polyisoprenoids (e.g., Castaprenols, Dolichols, Betulaprenols)

Ficaprenol-11 shares structural similarities with other naturally occurring polyisoprenoids. It has been suggested that ficaprenol-10, -11, -12, and -13 are likely the same compounds as castaprenol-10, -11, -12, and -13, which are isolated from the leaves of Aesculus hippocastanum (horse chestnut). nih.govnih.govscispace.com This suggests a common structural motif among polyprenols from different plant sources.

Polyisoprenoids are broadly categorized into two main groups: polyprenols and dolichols. researchgate.net The key distinction lies in the saturation of the α-isoprene subunit; it is unsaturated in polyprenols like Ficaprenol-11 and saturated in dolichols. researchgate.net Betulaprenols, isolated from birch trees, also belong to the family of polyprenols and exhibit a similar pattern of mixed cis and trans isoprene units. portlandpress.com The general structure of these plant-derived polyprenols, including Ficaprenol-11, contrasts with that of solanesol (B192409), which is composed of all-trans isoprene units. portlandpress.com

Natural Occurrence and Biological Distribution

Distribution Across the Plant Kingdom

Ficaprenol-11 and related polyprenols are found in a diverse array of plant species. Their concentration and the specific composition of the polyprenol mixture can vary significantly between different plant families, genera, and even tissues within the same plant.

Occurrence in Ficus elastica as a Major Component

The leaves of the decorative rubber plant, Ficus elastica, are a particularly rich source of a mixture of polyprenols, for which the trivial name "ficaprenols" was proposed. nih.govidpan.poznan.pl Within this mixture, Ficaprenol-11 (a cis-trans-undecaprenol) is the major component. nih.govnih.govnih.gov Research has quantified the total polyprenol content in the leaf tissue of Ficus elastica to be approximately 2.6 mg per gram. nih.govidpan.poznan.plnih.gov The ficaprenol mixture isolated from this plant also contains other related compounds, such as Ficaprenol-10 and Ficaprenol-12, with chromatographic evidence suggesting the presence of smaller amounts of Ficaprenol-9 and Ficaprenol-13. nih.govidpan.poznan.plnih.gov

Presence in Specific Plant Families and Genera

Ficaprenol-11 and other closely related polyprenols have been identified in numerous plant families, highlighting their role as potential chemotaxonomic markers.

Euphorbiaceae : Plants in this family, such as Mallotus japonicus and Aleurites cordata, have been found to contain polyprenols with chain lengths of 9-12 and 10-13 isoprene (B109036) units, respectively, a range that includes the C55 undecaprenol (B103720) (Ficaprenol-11). ptbioch.edu.pl

Lauraceae : This family shows a characteristic profile of polyprenols composed of 10 to 14 isoprene units. idpan.poznan.plbibliotekanauki.pl In a study of nine species within this family, prenol-11 was the dominating prenologue. idpan.poznan.pl

Tiliaceae : Species within the Tiliaceae family have been shown to contain polyprenols composed of 9 to 12 isoprene units. idpan.poznan.plbibliotekanauki.pl Leaves of Tilia 'Euchlora' (Crimean linden) specifically contain a mixture of prenol-9, prenol-10, prenol-11, and prenol-12. idpan.poznan.pl

Magnoliaceae : This family is characterized by the presence of polyprenols with 10 to 12 isoprene units. idpan.poznan.plbibliotekanauki.pl

Rosaceae : While various species in the Rosaceae family, including those from the genera Malus, Prunus, and Pyrus, are known to accumulate large amounts of polyprenols, they are typically of much longer chain lengths, such as those with 19 and 20 isoprene units, or even longer chains of 30 or more units in Potentilla and Rosa species. idpan.poznan.plscispace.comnih.gov Ficaprenol-11 is not a characteristic component of this family. idpan.poznan.plscispace.comnih.gov

Leucaena leucocephala : Ficaprenol-11 has been successfully isolated from the whole plants of Leucaena leucocephala, a member of the Leguminosae family.

Turnera diffusa : Extensive searches of scientific literature did not yield specific information regarding the presence of Ficaprenol-11 or other polyprenols in Turnera diffusa. Research on this plant has primarily focused on other classes of compounds, such as flavonoids and phenolics. nih.govresearchgate.netmdpi.comscielo.org.mx

Mangrove Species : Ficaprenols, specifically those with 10 to 11 carbon units (C50-C55), which includes Ficaprenol-11, have been identified in the leaves of several true mangrove species, including Excoecaria agallocha, Lumnitzera racemosa, Rhizophora apiculata, and R. lamarkii. aip.org The distribution and predominance of polyprenols versus dolichols can vary significantly among different mangrove species and between different tissues. bibliotekanauki.pl

Tilia : As noted in the Tiliaceae family, leaves of Tilia 'Euchlora' contain a mixture of polyprenols that includes prenol-11. idpan.poznan.pl

Table 1: Distribution of Polyprenols (including Ficaprenol-11) in Selected Plant Families and Genera

| Family/Genus | Presence of Ficaprenol-11 or Related Polyprenols (C55) | Typical Chain Length(s) | Source(s) |

|---|---|---|---|

| Ficus elastica (Moraceae) | Yes (Major Component) | C50, C55, C60 (Prenol-10, -11, -12) | nih.govidpan.poznan.plnih.gov |

| Euphorbiaceae | Yes | C45-C65 (Prenol-9 to -13) | ptbioch.edu.pl |

| Lauraceae | Yes (Dominant Component) | C50-C70 (Prenol-10 to -14) | idpan.poznan.plbibliotekanauki.pl |

| Tiliaceae | Yes | C45-C60 (Prenol-9 to -12) | idpan.poznan.plidpan.poznan.plbibliotekanauki.pl |

| Magnoliaceae | Yes | C50-C60 (Prenol-10 to -12) | idpan.poznan.plbibliotekanauki.pl |

| Rosaceae | No (Typically absent) | >C95 (Prenol-19 and longer) | idpan.poznan.plscispace.comnih.gov |

| Leucaena leucocephala | Yes | C55 (Prenol-11) | |

| Mangrove Species | Yes | C50-C55 (Ficaprenols) | aip.org |

Tissue-Specific Accumulation

The accumulation of Ficaprenol-11 and other polyprenols is not uniform throughout the plant; certain tissues serve as primary storage sites.

Leaves : Photosynthetic tissues, particularly leaves, are the most significant sites of polyprenol accumulation in a vast number of plant species. nih.govidpan.poznan.plnih.gov Studies on Ficus elastica, Lauraceae, Tiliaceae, Magnoliaceae, Rosaceae, Mangroves, and Tilia all point to leaves as the primary tissue for isolation. idpan.poznan.plnih.govidpan.poznan.plscispace.comaip.org

Roots : Polyprenols are also found in the roots of some plants, such as various mangrove species. However, the profile and concentration of these compounds in the roots can differ from that in the leaves of the same plant. bibliotekanauki.plicm.edu.pl

Seeds : The content of polyprenoids in seeds is generally very low, often about two orders of magnitude lower than the amounts accumulated in leaves during the growing season. bibliotekanauki.pl In angiosperms, the polyprenol composition in seeds often resembles that of minor, secondary groups of polyprenols found in the leaves. bibliotekanauki.pl

Mushroom Tissue : There is no readily available scientific literature indicating the presence of Ficaprenol-11 in mushroom tissue.

Seasonal and Environmental Influences on Distribution

The concentration of polyprenols in plant tissues is dynamic and can be influenced by developmental stages and external environmental factors.

Seasonal Influences : The polyprenol content in the leaves of Magnolia species has been observed to increase as the leaves mature over the course of the growing season. idpan.poznan.pl This suggests that accumulation is an ongoing process linked to leaf development.

Environmental Influences : Environmental stressors appear to play a role in polyprenol accumulation. For instance, a higher concentration of polyprenols was found in Magnolia leaves that were more exposed to sunlight (insolation). idpan.poznan.pl Furthermore, Tilia 'Euchlora' trees growing under conditions of increased soil salinity showed a significantly higher content of polyprenols in their leaves compared to control trees, suggesting these compounds may be involved in the plant's response to abiotic stress. idpan.poznan.pl

Presence in Prokaryotic Organisms (e.g., Undecaprenol in Bacteria)

In the prokaryotic domain, a structurally similar C55 isoprenoid alcohol known as undecaprenol, or more commonly bactoprenol (B83863), is essential for bacterial survival. Undecaprenol phosphate (B84403) is a lipid carrier molecule crucial for the biosynthesis of the bacterial cell wall. It functions by transporting peptidoglycan precursors from the cytoplasm across the cell membrane to be incorporated into the growing cell wall. While Ficaprenol-11 is a poly-cis-prenol, bactoprenol differs in its stereochemistry. This molecule is a vital component in the synthesis of other cell wall polymers as well, including teichoic acids and lipopolysaccharides. Gram-positive bacteria often contain significant amounts of undecaprenol, which can be phosphorylated to its active form.

Detection in Geological Sediments

Based on available scientific literature, there is no specific information regarding the detection of Ficaprenol-11 in geological sediments. While other lipid biomarkers are commonly used in paleogeological studies, polyprenols like Ficaprenol-11 are not typically reported as sedimentary biomarkers.

Biosynthesis and Metabolic Pathways

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Precursors

All isoprenoids, a vast and diverse group of natural products, are constructed from two universal five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comnih.gov These molecules serve as the fundamental building blocks for the entire class of compounds, including ficaprenols. The biosynthesis of the ficaprenol-11 carbon skeleton begins with the sequential addition of IPP units to an initial DMAPP-derived molecule. In this process, IPP acts as the nucleophile that extends the growing chain, while an allylic diphosphate (derived from DMAPP and subsequent IPP additions) serves as the electrophilic "primer" or initiating unit. mdpi.com The isomerization of IPP to the more reactive electrophile DMAPP is a critical activation step catalyzed by the enzyme IPP isomerase, which is essential for initiating isoprenoid synthesis. nih.gov

Contribution of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

In plant cells, the synthesis of the universal precursors IPP and DMAPP occurs through two distinct and spatially separated metabolic pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net

The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway synthesizes IPP from acetyl-CoA. researchgate.net It is primarily responsible for producing precursors for sesquiterpenes, triterpenes (like sterols), and dolichols, which are involved in protein N-glycosylation in the endoplasmic reticulum. nih.gov

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and generates IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate. researchgate.net The MEP pathway is the source for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. nih.gov

Research on Arabidopsis has shown that while dolichols can be derived from both pathways, the polyprenols found in leaves are synthesized almost exclusively via the plastidial MEP pathway. researchgate.netnih.gov This indicates that the IPP and DMAPP units used to construct ficaprenol-11 originate predominantly from the MEP pathway.

| Pathway | Cellular Location | Starting Materials | Primary Products |

| Mevalonate (MVA) | Cytoplasm | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols, Dolichols |

| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Carotenoids, Polyprenols (Ficaprenols) |

Enzymatic Synthesis of Ficaprenols

The assembly of the ficaprenol-11 molecule is a multi-step enzymatic process involving two main classes of enzymes: trans-prenyltransferases for creating the initial substrate and cis-prenyltransferases for the subsequent chain elongation.

Role of cis-Prenyltransferases (CPTs) in Chain Elongation

The defining feature of ficaprenols and other polyprenols is the cis (or Z) configuration of most of their internal double bonds. The formation of these cis double bonds is catalyzed by a specific class of enzymes known as cis-prenyltransferases (CPTs). nih.gov These enzymes catalyze the sequential condensation of IPP molecules onto a growing prenyl diphosphate chain. nih.govibb.waw.pl CPTs are responsible for constructing the long hydrocarbon backbone of the molecule. mdpi.com Unlike trans-prenyltransferases, which have a well-defined "isoprenoid synthase fold," CPTs possess a completely different protein structure, indicating they evolved independently to perform their distinct stereoselective reactions. dntb.gov.ua The enzyme binds an allylic diphosphate primer and then adds a specific number of IPP units, with each addition creating a new cis double bond, until the final chain length is achieved.

Involvement of trans-Prenyltransferases in Initiating Units

While CPTs perform the chain elongation, they require an allylic diphosphate molecule as an initial substrate or "primer" to begin the synthesis. oup.comnih.gov These primers are synthesized by trans-prenyltransferases (trans-PTs), which create prenyl diphosphates with trans (or E) double bonds. nih.gov Common primers in plants include farnesyl diphosphate (FPP, C15) and geranylgeranyl diphosphate (GGPP, C20). oup.com

The structure of ficaprenol-11 consists of an omega-terminal unit, three trans isoprene (B109036) units, and six cis units, culminating in an alpha-terminal cis alcohol unit. This specific arrangement strongly indicates that geranylgeranyl diphosphate (GGPP), a C20 molecule with three internal trans double bonds, serves as the initiating primer for its synthesis. A CPT enzyme then adds seven IPP units in the cis configuration to this GGPP primer to form the C55 backbone of ficaprenol-11.

Characterization of Specific Prenyltransferases (e.g., AtHEPS) and their Substrate Specificity

Plants possess small families of CPT genes, with nine identified in the model plant Arabidopsis thaliana. oup.comnih.gov Characterization of these enzymes has begun to reveal their specific roles.

AtCPT7: This plastid-localized CPT in Arabidopsis has been shown to be directly involved in polyprenol synthesis. Experiments demonstrated that AtCPT7 uses GGPP as a substrate to synthesize polyprenols of approximately C55 in length (Pren-11). nih.gov Plants lacking AtCPT7 were deficient in leaf polyprenols, while those overexpressing it had increased levels. oup.comnih.gov This enzyme resides in the stroma of chloroplasts, consistent with the MEP pathway being the source of its substrates. nih.govnih.gov

AtHEPS: Another CPT homolog from Arabidopsis, AtHEPS, was identified as a heptaprenyl diphosphate synthase. When expressed in E. coli, it primarily catalyzed the formation of a C35 polyisoprenoid. nih.gov Kinetic analyses showed that it preferred FPP as its allylic substrate, suggesting a role in the formation of C35 betulaprenol. nih.gov AtHEPS is localized to the endoplasmic reticulum, unlike the plastidial AtCPT7. nih.gov

The substrate specificity of these enzymes is crucial for determining the final structure of the polyisoprenoid. AtCPT7 shows a preference for the C20 primer GGPP to produce C55 polyprenols like ficaprenol-11, while AtHEPS prefers the C15 primer FPP to produce shorter C35 molecules. nih.govnih.gov This specificity ensures the synthesis of distinct polyprenol families for different cellular functions.

Regulation of Ficaprenol Biosynthesis

The production of ficaprenol-11 is tightly regulated to meet the cell's metabolic needs. This regulation can occur at multiple levels, including transcriptional control of biosynthetic genes and hormonal signaling.

Promoter analysis of CPT genes in various plants has revealed the presence of cis-acting elements that respond to different hormones, suggesting a complex regulatory network. mdpi.com Studies on prenyltransferases in other species have shown that their gene expression can be activated by hormones such as salicylic acid (SA), gibberellic acid (GA), ethylene, abscisic acid (ABA), and jasmonates. researchgate.netmdpi.comnih.gov For example, in the natural rubber-producing plant Taraxacum kok-saghyz, the expression of several CPT genes was significantly increased in response to ethylene and methyl jasmonate treatments. mdpi.com

Genetic Regulation of Biosynthetic Enzymes

The synthesis of Ficaprenol-11 is fundamentally controlled at the genetic level through the regulated expression of key biosynthetic enzymes. The central players in the polymerization of the polyprenol chain are cis-prenyltransferases (CPTs) mdpi.comnih.gov. These enzymes catalyze the sequential addition of IPP molecules to an allylic diphosphate starter unit, elongating the chain to its characteristic length mdpi.com.

Plant genomes, including those of the Ficus genus, contain small families of CPT genes, with different members often exhibiting distinct roles and subcellular localizations nih.govnih.gov. Research in model plants has shown that specific CPTs are responsible for the synthesis of medium-chain polyprenols in the plastids nih.gov. For instance, AtCPT7 in Arabidopsis thaliana has been identified as a plastidial enzyme that synthesizes polyprenols of approximately 55 carbons (C55), a chain length equivalent to Ficaprenol-11 nih.gov. The activity of these core CPT enzymes can be further modulated by interacting proteins. CPT-like (CPTL) proteins, for example, can form complexes with CPTs to enhance their stability and catalytic activity mdpi.com.

The expression of these crucial genes is governed by transcription factors that bind to specific cis-acting regulatory elements within the gene's promoter region mdpi.comresearchgate.net. While the specific transcription factors controlling Ficaprenol-11 synthesis are yet to be fully elucidated, the regulatory mechanisms for other secondary metabolite pathways in Ficus provide a strong model. In Ficus carica, transcription factor families such as bHLH and MYB are known to regulate the biosynthesis of flavonoids and anthocyanins nih.gov. It is highly probable that similar families of transcription factors control the expression of Ficaprenol-11 biosynthetic genes in response to developmental and environmental signals researchgate.netresearchgate.net.

Table 1: Key Gene Families in Polyprenol Biosynthesis

This table summarizes the primary classes of enzymes and proteins involved in the genetic regulation of polyprenol synthesis.

| Gene/Protein Family | Function | Relevance to Ficaprenol-11 Biosynthesis |

| cis-Prenyltransferase (CPT) | Catalyzes the sequential condensation of IPP units to form the long, cis-configured polyprenol chain mdpi.com. | This is the core enzyme family directly responsible for synthesizing the Ficaprenol-11 molecule. |

| cis-Prenyltransferase-Like (CPTL) | Interacts with CPTs to enhance enzyme stability and catalytic activity, playing a crucial role in achieving sufficient production of high-molecular-mass polyisoprenoids mdpi.com. | Likely acts as a key partner protein, modulating the efficiency of Ficaprenol-11 production. |

| Terpene Synthase (TPS) | Responsible for the synthesis of a wide variety of terpene compounds, which form the largest class of plant secondary metabolites mdpi.com. | While not directly synthesizing the polyprenol chain, the diversity and expression of TPS genes in Ficus indicate a complex and highly regulated terpenoid metabolic network from which Ficaprenol-11 synthesis arises mdpi.com. |

| Transcription Factors (e.g., bHLH, MYB) | Bind to promoter regions of biosynthetic genes to activate or repress their transcription in response to internal and external signals nih.govmdpi.com. | These regulatory proteins control when and how much of the CPT and other necessary enzymes are produced, thus governing the overall rate of Ficaprenol-11 synthesis researchgate.netnih.gov. |

Metabolic Regulation in Response to Environmental Cues

The biosynthesis of Ficaprenol-11 is not a static process but is dynamically regulated in response to a variety of external environmental factors nih.govresearchgate.net. As secondary metabolites, polyprenols are part of the plant's sophisticated system for adapting to and defending against environmental stress nih.govnih.gov. The accumulation of these compounds can be significantly influenced by abiotic factors such as light, temperature, and water availability nih.govresearchgate.net.

Light: As polyprenol synthesis occurs in plastids and the products accumulate in thylakoid membranes, the process is intrinsically linked to photosynthesis nih.gov. Light is a critical environmental factor that can induce stress and alter plant metabolism mdpi.com. In Ficus elastica, exposure to high-intensity light can lead to photoinhibition, a state characterized by a decrease in photosynthetic efficiency mdpi.com. Such stress conditions can trigger changes in the composition of photosynthetic pigments and potentially alter the flux of isoprenoid precursors, thereby influencing the rate of Ficaprenol-11 synthesis oup.comnih.gov.

Drought and Temperature Stress: Ficus species are often adapted to warm environments but are susceptible to drought and extreme heat, which trigger a cascade of metabolic responses nih.govdntb.gov.ua. Under drought stress, Ficus plants typically exhibit stomatal closure to conserve water, which in turn reduces photosynthetic rates nih.govmdpi.com. This stress also leads to the increased production of reactive oxygen species (ROS), prompting an antioxidant defense response nih.govresearchgate.net. This defense often involves the modulation of secondary metabolite pathways, including terpenoids nih.govresearchgate.net. For example, some Ficus species increase isoprene emissions under drought, demonstrating a redirection of isoprenoid pathway intermediates nih.gov. Such stress-induced metabolic shifts can directly compete for the precursor pool used for Ficaprenol-11 synthesis.

Phytohormonal Signaling: The plant's response to environmental cues is mediated by internal signaling molecules, primarily phytohormones nih.govresearchgate.net. Hormones such as abscisic acid (ABA), ethylene, and jasmonic acid are well-known regulators of stress responses and secondary metabolism nih.govresearchgate.net. ABA plays a central role in the drought response in Ficus, initiating stomatal closure nih.govresearchgate.net. Furthermore, studies on other plant species have shown that the expression of CPT genes can be directly induced by hormonal treatments, including ethylene and methyl jasmonate, which are often associated with defense signaling mdpi.comresearchgate.net. This indicates a direct link where an environmental stressor triggers a hormonal signal, which in turn activates the transcription of genes required for Ficaprenol-11 synthesis.

Table 2: Influence of Environmental Cues on Metabolic Regulation

This table outlines how key environmental factors impact the physiology of Ficus and the likely regulatory consequences for Ficaprenol-11 biosynthesis.

| Environmental Cue | Physiological/Metabolic Response in Ficus | Likely Impact on Ficaprenol-11 Biosynthesis |

| High-Intensity Light | Causes photoinhibition and reduced photosynthetic efficiency; alters pigment composition mdpi.com. | May alter the availability of plastidial isoprenoid precursors derived from photosynthesis, potentially down-regulating synthesis. |

| Drought Stress | Induces stomatal closure, reduces photosynthetic rate, and increases production of reactive oxygen species (ROS) and ABA nih.govmdpi.comresearchgate.net. | Can trigger a defensive metabolic shift, potentially increasing the production of certain protective isoprenoids while competing with Ficaprenol-11 for common precursors nih.govresearchgate.net. |

| High Temperature | Reduces net photosynthetic rate and can lead to the accumulation of ROS, accelerating leaf senescence nih.gov. | Chronic heat stress may reduce overall metabolic efficiency, leading to a decrease in the synthesis of complex secondary metabolites. |

| Phytohormones (ABA, Ethylene, Jasmonates) | Act as key signaling molecules that mediate stress responses and regulate the expression of secondary metabolism genes nih.govnih.govresearchgate.net. | Can directly induce or repress the transcription of cis-prenyltransferase genes, thereby up- or down-regulating Ficaprenol-11 production as part of a broader adaptive response mdpi.com. |

Cellular and Subcellular Localization

Localization within Cellular Membranes (e.g., Endoplasmic Reticulum, Golgi, Mitochondria, Chloroplast Envelopes)

The biosynthesis of polyprenols, including ficaprenols, is primarily associated with the endoplasmic reticulum (ER) in plant cells. The ER is a central hub for lipid synthesis and the assembly of complex molecules destined for other organelles or for secretion. nih.gov It is therefore highly probable that Ficaprenol-11 is predominantly localized within the membranes of the endoplasmic reticulum. This localization is consistent with the ER's role in housing the enzymatic machinery required for the synthesis of long-chain isoprenoid lipids.

From the ER, Ficaprenol-11 can be transported to other cellular membranes. The Golgi apparatus, which is involved in the further processing and sorting of proteins and lipids received from the ER, is another likely site for the presence of Ficaprenol-11. nih.gov Its presence in the Golgi would be transient as it moves along the secretory pathway.

Evidence also suggests that polyprenols can be found in the membranes of mitochondria and chloroplasts. These organelles have their own distinct metabolic functions and membrane compositions. In the context of high-temperature stress, the composition of lipids within chloroplast and mitochondrial membranes is crucial for maintaining their integrity and function. nih.gov While specific studies on Ficaprenol-11 in these organelles are limited, the general distribution of polyprenols in plant cells suggests their potential presence in the envelopes of both mitochondria and chloroplasts, where they could contribute to membrane stability and function. The cooperation between enzymes in the chloroplasts and the endoplasmic reticulum for the synthesis of plant lipids further supports the idea of lipid exchange between these compartments. riken.jp

Table 1: Inferred Subcellular Localization of Ficaprenol-11

| Organelle | Evidence for Localization | Primary Role |

| Endoplasmic Reticulum (ER) | Primary site of polyprenol biosynthesis. nih.gov | Precursor for glycosylation and other metabolic pathways. |

| Golgi Apparatus | Transport and processing of lipids from the ER. nih.gov | Intermediate in the secretory pathway. |

| Mitochondria | General distribution of polyprenols in plant cells. | Potential role in membrane structure and function. |

| Chloroplasts | General distribution of polyprenols in plant cells; lipid synthesis cooperation with ER. riken.jp | Potential role in membrane stability, particularly under stress. nih.gov |

Association with Membrane-Anchored Processes

Ficaprenol-11 is critically associated with membrane-anchored processes, primarily through its conversion to dolichol phosphate (B84403), which acts as a lipid carrier for oligosaccharides in the process of N-linked protein glycosylation. This fundamental process occurs at the membrane of the endoplasmic reticulum. nih.gov Membrane-anchored glycosyltransferases in the ER utilize dolichol phosphate to assemble a glycan chain that is subsequently transferred to nascent polypeptide chains.

The physical properties of Ficaprenol-11, with its long, hydrophobic isoprenoid chain, facilitate its stable insertion into the lipid bilayer of cellular membranes. This anchoring is essential for its function as a carrier molecule. The enrichment of specific lipids, such as sterols and sphingolipids, in specialized membrane domains like plasmodesmata has been shown to be important for the localization of glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov While not directly demonstrated for Ficaprenol-11, it is plausible that it also localizes to specific membrane microdomains within the ER to facilitate efficient glycosylation.

Implications of Localization for Physiological Function

The specific subcellular localization of Ficaprenol-11 is paramount to its physiological function. Its concentration within the endoplasmic reticulum membrane ensures a ready supply of its derivative, dolichol phosphate, for the crucial process of protein N-glycosylation. nih.gov Proper glycosylation is essential for the correct folding, stability, and function of a vast number of proteins that are destined for secretion, insertion into the plasma membrane, or delivery to various organelles.

The potential presence of Ficaprenol-11 in the membranes of chloroplasts and mitochondria suggests a role in these organelles' functions, possibly by influencing membrane fluidity and stability, which is critical during environmental stresses such as high temperatures. nih.gov The unique lipid composition of cellular membranes is vital for their function, and the integration of long-chain polyprenols like Ficaprenol-11 can modulate the physical properties of these membranes.

Biological Roles and Physiological Functions

Glycosyl Carrier Function in Polysaccharide and Glycoprotein (B1211001) Biosynthesis

Ficaprenols are well known for their crucial role as glycosyl carriers in the synthesis of polysaccharides and glycoproteins. gerli.com This function is mediated by their phosphorylated form, ficaprenol phosphate (B84403). gerli.com Glycosylation, the process of attaching carbohydrate structures (glycans) to other molecules like lipids and proteins, is vital for numerous biological processes, including cell recognition, cell adhesion, cell signaling, and immune responses. wikipedia.orgbibliotekanauki.plglycoselect.com

Role of Ficaprenol Phosphate as an Obligatory Intermediate

Ficaprenol phosphate functions as an obligatory intermediate in the biosynthesis of N-glycosidically linked oligosaccharide chains. gerli.com In eukaryotic cells, the assembly of the oligosaccharide substrate for N-glycosylation occurs at the membrane of the endoplasmic reticulum. wikipedia.org In prokaryotes, this process takes place at the plasma membrane. wikipedia.org The lipid-linked oligosaccharide is then transferred to an asparagine residue within a specific sequence (Asn-X-Ser/Thr, where X is any amino acid except proline) on a polypeptide chain. wikipedia.orgneb.com Studies in plants have detected lipid intermediates similar to dolichyl phosphate-glucose or mannose and dolichyl diP-N-acetylglucosamine, which are formed after incubation of plant enzymes with corresponding radioactive sugar nucleotides. conicet.gov.ar Lipid-bound di- and oligosaccharides have also been observed. conicet.gov.ar

Involvement in N-Glycosidically Linked Oligosaccharide Chains

The biosynthesis of N-glycosidically linked oligosaccharide chains involves the transfer of pre-assembled oligosaccharides from a lipid carrier, such as ficaprenol phosphate, to nascent polypeptide chains. gerli.comwikipedia.orgcapes.gov.br This process is essential for the proper folding, stability, and function of many glycoproteins. wikipedia.org Research on glycoprotein biosynthesis in pea cotyledons and soya roots has demonstrated the transfer of oligosaccharides from lipid-bound forms to protein. conicet.gov.ar The oligosaccharide typically contains glucose, mannose, and N-acetylglucosamine residues. conicet.gov.ar

Modulation of Biological Membrane Structure and Permeability

Polyprenols, including Ficaprenol 11, have been shown to influence the structure and permeability of biological membranes. researchgate.netibb.waw.plresearchgate.netmolaid.com Their incorporation into lipid bilayers can lead to modifications in membrane properties. researchgate.netibb.waw.plresearchgate.net

Influence on Membrane Fluidity and Permeability

Polyprenols appear to increase the fluidity of phospholipid bilayers and can destabilize membranes. researchgate.net This effect is dependent on the number of isoprene (B109036) units in the polyprenol molecule. researchgate.net Studies using model lipid membranes, such as those made from dioleoylphosphatidylcholine (DOPC) or egg yolk phosphatidylcholine (EYPC), have shown that polyprenols can increase permeability for various molecules, including glucose and protons. ibb.waw.plresearchgate.netmolaid.com For instance, α-trans-Pren-12 significantly increased the permeability of EYPC bilayers for glucose. ibb.waw.plmolaid.com The configuration of the polyisoprenoid chain can affect the behavior of polyprenols in the bilayer. ibb.waw.plmolaid.com Membrane fluidity is a critical property influenced by factors such as temperature, cholesterol, and the type of fatty acids in phospholipids. khanacademy.orglibretexts.org More fluid membranes tend to be more permeable. uvigo.es

Table 1: Influence of Polyprenols on Membrane Permeability

| Polyprenol | Membrane Type | Molecule Permeated | Observed Effect | Reference |

| Pren-11 (Undecaprenol) | Dioleoylphosphatidilcholine (DOPC) hemispheric bilayers | Na+, Cl- | Increased permeability coefficients | ibb.waw.pl |

| α-trans-Pren-12 | Egg Yolk Phosphatidylcholine (EYPC) bilayers | Glucose | Increased permeability (up to 1.7-fold) | ibb.waw.plmolaid.com |

| α-trans-Pren-12 | Egg Yolk Phosphatidylcholine (EYPC) liposomes | Protons | Increased permeability (180% of control at 7 mol%) | ibb.waw.pl |

| Hexadecaprenol | Lipid bilayers (DOPC) | Chloride ions | Increased permeability coefficient | researchgate.net |

| Tetracosaprenol | Phosphatidylcholine (DOPC) macrovesicular bilayers | Sodium ions | Slightly increases ionic permeability | researchgate.net |

Impact on Ion Migration and Conductance Across Membranes

Polyprenols can influence the migration and conductance of ions across membranes. researchgate.netibb.waw.plresearchgate.net Undecaprenol (B103720) (Pren-11) has been shown to increase the permeability coefficients of dioleoylphosphatidilcholine membranes for Na+ and Cl- ions. ibb.waw.pl This suggests that undecaprenol can decrease the energy barrier for ion migration through membranes, leading to increased ionic conductance. ibb.waw.pl Similarly, hexadecaprenol has been reported to decrease the activation energy and increase membrane conductance and permeability coefficient for chloride ions in lipid bilayers. researchgate.net Tetracosaprenol also increases membrane conductance and ionic permeability for Cl- ions and slightly increases ionic permeability for sodium ions. researchgate.net Conversely, polyprenyl phosphates can decrease membrane specific conductance and increase the activation energy of ion migration. idpan.poznan.pl

Table 2: Influence of Polyprenols on Membrane Ion Conductance and Migration

| Polyprenol | Membrane Type | Ions Studied | Observed Effect on Conductance | Observed Effect on Activation Energy | Reference |

| Pren-11 (Undecaprenol) | Dioleoylphosphatidilcholine (DOPC) hemispheric bilayers | Na+, Cl- | Increased ionic conductance | Decreased energy barrier | ibb.waw.pl |

| Hexadecaprenol | Lipid bilayers (DOPC) | Chloride ions | Increased membrane conductance | Decreased activation energy | researchgate.net |

| Tetracosaprenol | Phosphatidylcholine (DOPC) macrovesicular bilayers | Cl- | Increases membrane conductance | Decreases activation energy | researchgate.net |

| Tetracosaprenol | Phosphatidylcholine (DOPC) macrovesicular bilayers | Sodium ions | Slightly increases ionic permeability | Not specified | researchgate.net |

| Polyprenyl phosphates | Lipid bilayers | Ions | Decrease membrane specific conductance | Increase activation energy | idpan.poznan.pl |

Effects on Thermotropic Behavior of Lipid Bilayers

Polyprenols can significantly alter the thermotropic behavior of lipid bilayers. ibb.waw.plmolaid.com Studies using differential scanning calorimetry (DSC) have shown that polyprenols can affect the phase transitions of phospholipids, such as dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). ibb.waw.plmolaid.com For example, α-trans-Pren-12 completely abolished the pretransition of DPPC membranes, while α-cis-Pren-12 noticeably reduced it. ibb.waw.plmolaid.com Furthermore, both isomers shifted the temperature of the main phase transition (Tm) to lower values and significantly reduced the height of the peak, indicating a perturbation of the lipid packing. ibb.waw.plmolaid.com These changes suggest that polyprenols can induce structural changes within the membrane, potentially leading to the formation of fluid microdomains. researchgate.netresearchgate.net

Role in Stress Response Mechanisms

Plants are constantly exposed to a variety of environmental stresses, both living (biotic) and non-living (abiotic), which can significantly impact their growth, development, and survival. The ability of a plant to perceive, respond to, and tolerate these stresses is crucial for its adaptation and persistence. Stress response mechanisms in plants involve complex signaling pathways and the modulation of various physiological and biochemical processes numberanalytics.comusp.br.

Ficaprenol-type shorter-chain polyprenols have been mentioned in the context of plant responses to abiotic stress scispace.com. While the specific mechanisms involving this compound are not extensively detailed in the provided sources, this suggests a potential link between this class of compounds and the plant's ability to cope with unfavorable environmental conditions.

Response to Abiotic Stresses (e.g., Salinity, Cold Stress)

Abiotic stresses, such as high salinity and low temperatures (cold stress), are major factors limiting plant productivity and geographical distribution purdue.eduagriculturejournal.orgbrandonbioscience.com. Plants have evolved intricate mechanisms to perceive and respond to these stresses, including alterations in gene expression, metabolic adjustments, and the accumulation of protective compounds numberanalytics.compurdue.edumdpi.com.

Salinity stress, caused by excessive salt concentrations in the soil, can lead to osmotic stress, ion toxicity, and oxidative damage, disrupting essential physiological processes like water uptake and photosynthesis agriculturejournal.orgnih.govijagbio.com. Plants respond by employing strategies such as ion homeostasis, osmotic adjustment, and activating antioxidant defense systems agriculturejournal.orgnih.gov.

Cold stress, encompassing chilling and freezing temperatures, can impair membrane fluidity, enzyme activity, and photosynthetic efficiency purdue.edumdpi.com. Plants can acquire enhanced freezing tolerance through cold acclimation, a process involving exposure to low, non-lethal temperatures that triggers the activation of cold-responsive genes and metabolic pathways, such as the CBF transcriptional cascade purdue.eduembopress.orgfrontiersin.org.

While the provided information indicates a general association between ficaprenol-type polyprenols and plant responses to abiotic stress scispace.com, specific research detailing the direct involvement or mechanism of action of this compound in mitigating salinity or cold stress is not present in the consulted sources.

Proposed Protective Actions in Plants

In the broader context of plant stress response, various compounds and mechanisms contribute to protecting cellular structures and functions from damage. These can include the scavenging of reactive oxygen species (ROS), stabilization of cell membranes, and participation in signaling pathways that regulate stress-responsive genes mdpi.comnih.govpurdue.edu.

Given the mention of ficaprenol-type polyprenols in relation to abiotic stress responses scispace.com, it is plausible that this compound, as a member of this class, could potentially contribute to some of these protective actions. However, without specific research findings on this compound itself, the exact nature of its proposed protective actions in plants remains to be elucidated based on the provided information. Further dedicated studies are required to determine if this compound directly participates in mechanisms such as antioxidant defense, membrane stabilization under stress conditions, or signaling cascades related to abiotic stress tolerance.

Postulated Roles in Other Biological Processes

Beyond the direct response to abiotic challenges, plants engage in a variety of other biological processes crucial for their survival and interaction with the environment. One significant area is their defense against biotic threats.

Involvement in Plant Defense Mechanisms

Plants possess sophisticated defense mechanisms to protect themselves against pathogens (e.g., fungi, bacteria, viruses) and herbivores researchgate.netplantarc.commdpi.com. These defenses can be constitutive (always present) or induced upon attack researchgate.netmdpi.com. Induced defenses involve the recognition of threat signals and the activation of signaling networks that lead to the production of defensive compounds and proteins, as well as structural modifications plantarc.commdpi.com.

Plant defense mechanisms involve a complex interplay of physical barriers, biochemical compounds (including secondary metabolites), and molecular signaling pathways researchgate.netplantarc.com. Secondary metabolites, such as alkaloids, phenolics, and terpenoids, can act directly against pests and pathogens or function as signaling molecules researchgate.net. Pathogenesis-related (PR) proteins are also key components of the plant defense arsenal, exhibiting various enzymatic activities that can degrade pathogen cell walls or modulate defense signaling mdpi.comnih.gov.

The provided information suggests that ficaprenol-type polyprenols may be involved in plant responses to biotic stress scispace.com. This indicates a potential role for this compound within the complex network of plant defense mechanisms. However, similar to its role in abiotic stress, the specific details regarding how this compound might contribute to plant defense against particular pathogens or herbivores are not explicitly provided in the consulted sources. Further research is needed to pinpoint the precise involvement and mechanisms of action of this compound in plant defense.

Ecological and Evolutionary Significance

Evolutionary Conservation of Polyisoprenoid Biosynthesis Pathways

The biosynthesis of polyisoprenoids, including ficaprenol-11, is a deeply conserved process across the domains of life, highlighting its fundamental importance. The pathways responsible for producing the basic five-carbon building blocks of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are ancient and have a distinct evolutionary history. Two primary pathways for IPP and DMAPP synthesis exist: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate or deoxyxylulose-5-phosphate (DOXP) pathway.

The distribution of these pathways across different organisms suggests a deep evolutionary divergence. The MVA pathway is considered to be characteristic of Archaea, while the MEP pathway is typical for Bacteria. Eukaryotes, including plants, present a more complex scenario, having inherited genes for isoprenoid biosynthesis from prokaryotes. Plants possess both the MVA and MEP pathways, which are compartmentalized within the cell. The MVA pathway operates in the cytoplasm and is involved in the synthesis of sterols, sesquiterpenes, and the ubiquinone side chain. In contrast, the MEP pathway is located in the plastids and is responsible for the production of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. Ficaprenol-11, being a polyprenol, is synthesized in the plastids, indicating the involvement of the MEP pathway in generating its precursors.

The evolutionary conservation of these pathways underscores the essential roles that polyisoprenoids play in cellular function. The genes specific to the MEP pathway found in plastid-bearing eukaryotes are believed to have been acquired from the cyanobacterial ancestor of plastids through endosymbiosis. However, phylogenetic studies suggest that lateral gene transfer between bacteria after the origin of plastids also played a significant role in the evolution of this pathway. This intricate evolutionary history has resulted in the robust and highly regulated production of a vast array of isoprenoid compounds, including ficaprenol-11, which are vital for the survival and adaptation of organisms.

Chemo-taxonomic Markers in Plant Classification

Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and to understand their phylogenetic relationships. Secondary metabolites, which are not directly involved in the primary processes of growth, development, and reproduction, often exhibit a limited distribution within the plant kingdom and can be characteristic of specific taxa. The genus Ficus, to which the source of Ficaprenol-11 belongs, is a large and diverse group of plants where chemical markers have been employed to differentiate between species. researchgate.netresearchgate.net

Within the genus Ficus, a variety of secondary metabolites, including flavonoids, tannins, saponins, steroids, and triterpenes, have been identified as valuable chemo-taxonomic markers. researchgate.netresearchgate.net The presence or absence, as well as the relative abundance, of these compounds can create a chemical fingerprint that helps to distinguish between closely related species. For instance, studies on various Ficus species have revealed distinct profiles of these compounds, which have been used to construct chemotaxonomic classifications. researchgate.netresearchgate.net

While specific studies explicitly designating Ficaprenol-11 as a chemo-taxonomic marker are not prevalent, the distribution and variation of polyprenols, as a class of terpenoids, hold potential for taxonomic differentiation within the genus Ficus. The characterization of ficaprenol-10, -11, and -12 from Ficus elastica highlights the presence of these specific long-chain polyprenols. The relative proportions of these ficaprenols could potentially serve as a distinguishing feature between different Ficus species or varieties. Further research into the distribution of Ficaprenol-11 and other polyprenols across a wider range of Ficus species is necessary to fully establish its utility as a robust chemo-taxonomic marker.

Table 1: Distribution of Key Secondary Metabolites in select Ficus species

| Compound Class | Ficus exasperata | Ficus sycomorus | Ficus glumosa | Ficus mucuso | Ficus vogelii | Ficus cordata |

| Tannins | Present | Present | Present | Present | Present | Not Reported |

| Flavonoids | Present | Present | Present | Present | Present | Present |

| Saponins | Not Reported | Present | Present | Present | Present | Present |

| Alkaloids | Not Reported | Present | Present | Absent | Present | Present |

| Steroids & Triterpenes | Present | Not Reported | Present | Present | Present | Not Reported |

Source: Compiled from chemotaxonomic studies of Nigerian Ficus species. researchgate.netresearchgate.net

Adaptive Advantages of Ficaprenol Production in Specific Environments

The production of polyisoprenoid compounds like Ficaprenol-11 is not merely a consequence of conserved biochemical pathways but is also linked to significant adaptive advantages for plants, particularly in response to environmental challenges. nih.govnih.gov The genus Ficus has a wide distribution, from tropical and subtropical regions to temperate zones, indicating a remarkable ability to adapt to diverse and often stressful environments. nih.gov The synthesis of specialized metabolites, including terpenoids, is a key component of these adaptive strategies. nih.gov

Furthermore, polyisoprenoids are implicated in the plant's response to abiotic stresses such as drought, high salinity, and extreme temperatures. nih.govnih.gov These compounds can influence the physical properties of cellular membranes, affecting their fluidity and stability under stress conditions. This can be crucial for maintaining cellular function, including the efficiency of photosynthesis, which is often compromised under environmental stress. nih.govnih.gov By modulating membrane characteristics, Ficaprenol-11 may help to protect the photosynthetic apparatus and other cellular components from damage, thereby enhancing the plant's resilience to adverse environmental conditions. The ability of Ficus species to thrive in a variety of climates suggests that the production of compounds like Ficaprenol-11 is an integral part of their adaptive toolkit. nih.gov

Advanced Research Methodologies and Future Directions

Spectroscopic Techniques for Structural Analysis

Spectroscopy is fundamental to determining the precise molecular architecture of Ficaprenol-11. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectrometry provide complementary information about the connectivity of atoms, molecular weight, and the functional groups present. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in the structural characterization of Ficaprenol-11, particularly for establishing the stereochemistry of its isoprene (B109036) residues. nih.gov

¹³C NMR spectroscopy was instrumental in determining the specific alignment of the internal trans and cis isoprene units within Ficaprenol-11 isolated from the leaves of Ficus elastica. nih.govnih.gov Research demonstrated that the molecule consists of a specific sequence: an ω-terminal unit, followed by three trans units, six cis units, and finally an α-terminal cis alcohol unit. nih.govnih.govportlandpress.com This detailed structural information is crucial for understanding the biosynthesis of cis-trans polyprenols. portlandpress.com The chemical shifts observed in the ¹³C NMR spectrum provide definitive evidence for this arrangement. portlandpress.com

¹H NMR studies have also supported these findings, confirming that Ficaprenol-11 contains three internal trans isoprene residues and a cis α-terminal isoprene residue bearing the hydroxyl group. nih.govportlandpress.com

Table 1: ¹³C NMR Chemical Shift Data for Ficaprenol-11 Assignments for the aliphatic part of the spectrum as reported for Ficaprenol-11 isolated from Ficus elastica.

| Carbon Assignment | Chemical Shift (p.p.m.) | Isoprene Unit Type |

|---|---|---|

| C-1 (α-terminal) | 59.1 | cis |

| C-2 (α-terminal) | 125.8 | cis |

| C-3 (α-terminal) | 140.0 | cis |

| Methyl (α-terminal) | 23.4 | cis |

| C-1 (internal) | 32.2 | cis |

| C-2 (internal) | 125.1 | cis |

| C-3 (internal) | 135.0 | cis |

| C-4 (internal) | 26.6 | cis |

| Methyl (internal) | 23.4 | cis |

| C-1 (internal) | 39.7 | trans |

| C-2 (internal) | 124.2 | trans |

| C-3 (internal) | 134.8 | trans |

| C-4 (internal) | 26.7 | trans |

| Methyl (internal) | 16.0 | trans |

| Methyl (ω-terminal) | 17.6 | trans |

| Methyl (ω-terminal) | 25.6 | trans |

Table 2: Key Mass Spectrometry Data for Ficaprenol-11

| m/e (mass-to-charge ratio) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 69 | 100 | Base peak, characteristic fragment for polyprenols |

Infrared (IR) spectrometry has been utilized in the characterization of Ficaprenol-11 to identify its primary functional groups. nih.govnih.gov The IR spectrum of a compound reveals the vibrational frequencies of its bonds, which are unique to specific functional groups. For Ficaprenol-11, IR spectroscopy confirms the presence of a hydroxyl (-OH) group, characteristic of an alcohol, and carbon-carbon double bonds (C=C), which are fundamental to its polyisoprenoid structure. scispace.com This technique was part of the suite of spectroscopic methods used to initially characterize the ficaprenol mixture isolated from Ficus elastica. nih.govscispace.comnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the isolation, purification, and analysis of Ficaprenol-11 from its natural source, where it typically occurs as part of a mixture of polyprenols of varying chain lengths. nih.govscispace.comnih.gov

Gas-liquid chromatography (GLC) has been applied to the analysis of Ficaprenol-11, typically after conversion to a more volatile derivative. nih.govscispace.com For instance, the mixture of ficaprenols can be acetylated, and a portion of the resulting acetates can be subjected to microhydrogenation. scispace.com The chromatographic behavior of these derivatives is then examined by GLC. scispace.com The results, when compared to those of derivatives of known standards like solanesol (B192409), provide strong supporting evidence for the assigned chain lengths of each ficaprenol, including Ficaprenol-11. scispace.com

Thin-layer chromatography (TLC) is a powerful and versatile technique for the separation of the ficaprenol mixture into its individual components. nih.govscispace.com Reversed-phase partition TLC, in particular, has proven effective for separating Ficaprenol-10, -11, and -12. scispace.com In this method, a non-polar stationary phase (like paraffin-impregnated kieselguhr) is used with a polar mobile phase (such as acetone-water). scispace.com This system separates the polyprenols based on their chain length, with longer-chain prenols having lower Retention Factor (Rf) values. scispace.com Ficaprenol-11 can be clearly resolved from Ficaprenol-10 and Ficaprenol-12 using this technique. scispace.com Adsorption TLC on silica (B1680970) gel has also been used in the purification process. scispace.com

Table 3: Reversed-Phase Partition TLC Data for Ficaprenols

| Compound | Rf Value |

|---|---|

| Ficaprenol-9 | 0.80 |

| Ficaprenol-10 | 0.67 |

| Ficaprenol-11 | 0.53 |

| Ficaprenol-12 | 0.39 |

| Ficaprenol-13 | 0.27 |

High-Performance Liquid Chromatography (HPLC, RP-HPLC, U-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Ficaprenol-11 from complex biological extracts. basicmedicalkey.combjbms.org This method leverages a liquid mobile phase to transport the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the compound with the stationary and mobile phases. biotecha.lt

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly well-suited for analyzing hydrophobic molecules like Ficaprenol-11. vcu.edu In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), while the mobile phase is polar (e.g., mixtures of water with methanol (B129727) or acetonitrile). vcu.eduub.edu Due to its long, non-polar isoprenoid chain, Ficaprenol-11 exhibits strong hydrophobic interactions with the stationary phase, leading to longer retention times compared to more polar molecules. vcu.edu The precise retention time is influenced by the exact composition of the mobile phase; adjusting the ratio of organic solvent to water allows for the fine-tuning of the separation process. vcu.edu

Ultra-High-Performance Liquid Chromatography (U-HPLC or UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically less than 2 µm), U-HPLC achieves higher resolution, greater sensitivity, and much faster analysis times. biotecha.ltfrontiersin.org These advantages make U-HPLC a powerful tool for the rapid profiling of polyprenols like Ficaprenol-11 in plant extracts, allowing for high-throughput analysis which is critical in metabolic studies. biotecha.lt The principles of separation remain the same as in HPLC and RP-HPLC, but the increased efficiency provides superior separation of closely related isoprenoids. frontiersin.org

| Technique | Principle of Separation | Stationary Phase (Typical) | Mobile Phase (Typical) | Key Advantage for Ficaprenol-11 Analysis |

|---|---|---|---|---|

| HPLC | Partitioning between mobile and stationary phases. biotecha.lt | Varies (e.g., silica, C18). basicmedicalkey.com | Liquid solvent or solvent mixture. basicmedicalkey.com | Robust and widely used for quantification. bjbms.org |

| RP-HPLC | Separation based on hydrophobicity. vcu.edu | Non-polar (e.g., C18, C8). vcu.edu | Polar (e.g., Water/Methanol, Water/Acetonitrile). ub.edu | Excellent for separating non-polar molecules from polar contaminants. |

| U-HPLC | Partitioning, using smaller particle size columns. biotecha.lt | Sub-2 µm particles (e.g., C18). biotecha.lt | Polar (similar to RP-HPLC). | Faster analysis, higher resolution, and increased sensitivity. biotecha.ltfrontiersin.org |

Molecular and Genetic Approaches

Understanding the biosynthesis of Ficaprenol-11 requires delving into the genetic and molecular machinery of the producing organism.

Gene Identification and Characterization of Prenyltransferases

The biosynthesis of isoprenoids like Ficaprenol-11 is catalyzed by a class of enzymes known as prenyltransferases, or isoprenyl diphosphate (B83284) synthases (IPPS). uliege.be These enzymes sequentially condense five-carbon isopentenyl diphosphate (IPP) units with an allylic diphosphate starter molecule to build the long isoprenoid chain. uliege.be The identification of the specific prenyltransferase gene responsible for Ficaprenol-11 synthesis typically begins with a homology-based approach. Scientists search the genome of the source organism (Ficus elastica) for DNA sequences that are similar to known prenyltransferase genes from other species. frontiersin.org Once candidate genes are identified, their full sequences are determined and analyzed for conserved regions and motifs, such as the aspartate-rich motifs (FARM and SARM) that are characteristic of this enzyme family and crucial for catalysis. uliege.be

Heterologous Expression and Enzyme Functional Studies

To confirm that a candidate gene indeed codes for a Ficaprenol-11 synthase, researchers employ heterologous expression systems. researchgate.netresearchgate.net The identified gene is inserted into a host organism, such as Escherichia coli or the yeast Komagataella phaffii, which does not naturally produce this compound. nih.govrsc.org This host organism is then cultured under conditions that induce the expression of the foreign gene, leading to the production of the recombinant enzyme. rsc.org The function of the enzyme is verified by analyzing the cell extracts for the presence of Ficaprenol-11 or related polyprenols using techniques like HPLC or mass spectrometry. This in vivo platform is a critical step for validating the function of the identified gene. researchgate.net

Subcellular Localization Studies Using Fluorescent Proteins

Determining where within the cell Ficaprenol-11 synthesis occurs is crucial for understanding its biological role. addgene.org Subcellular localization studies are performed by creating a "fusion protein." The gene for the prenyltransferase is genetically fused to the gene of a fluorescent protein, such as Green Fluorescent Protein (GFP). nih.govfrontiersin.org This hybrid gene is then introduced into plant cells, often using transient expression systems. nih.gov As the cell produces the fusion protein, the fluorescent tag allows the enzyme to be visualized using fluorescence or confocal microscopy. nih.govnih.gov By observing the location of the fluorescence, researchers can determine the specific organelle or cellular compartment (e.g., endoplasmic reticulum, plastids) where the Ficaprenol-11 synthase is active. frontiersin.org

Advanced Biophysical Techniques for Membrane Interaction Studies

Biophysical techniques are essential for investigating how Ficaprenol-11 interacts with and influences the properties of biological membranes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermodynamic technique used to study the effect of molecules like Ficaprenol-11 on the physical properties of model lipid membranes. nih.govspringernature.com DSC measures the heat difference between a sample (e.g., lipid vesicles) and a reference as a function of temperature. researchgate.net This allows for the precise measurement of thermally induced phase transitions in lipid bilayers, such as the transition from a rigid gel state to a more fluid liquid-crystalline state. researchgate.net

When Ficaprenol-11 is incorporated into these model membranes, it can alter the phase transition behavior. By observing changes in the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition, scientists can infer the nature of its interaction with the membrane. For example, a shift in the transition temperature or a broadening of the transition peak can indicate that Ficaprenol-11 has inserted into the lipid bilayer, disrupting the packing of the lipid acyl chains and altering membrane fluidity and stability. researchgate.net These studies provide fundamental insights into the biophysical consequences of Ficaprenol-11's presence within a cellular membrane. nih.gov

| DSC Parameter | Description | Interpretation of Change upon Ficaprenol-11 Addition |

|---|---|---|

| Phase Transition Temperature (Tm) | The temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline state. researchgate.net | A shift (increase or decrease) suggests insertion of Ficaprenol-11 into the membrane, affecting its stability. |

| Transition Enthalpy (ΔH) | The amount of heat absorbed during the phase transition, related to the cooperativity of the transition. researchgate.net | A change indicates an alteration in the van der Waals interactions between lipid acyl chains. |

| Peak Width | The breadth of the transition peak on the thermogram. researchgate.net | Broadening of the peak suggests a decrease in the cooperativity of the transition, indicating disruption of lipid packing. |

Emerging Areas of Ficaprenol Research

Ficaprenol-11 is a major polyprenol found in the leaves of the Indian rubber tree, Ficus elastica. nih.govscispace.comnih.gov This plant is a well-known producer of natural rubber, which is chemically cis-1,4-polyisoprene. Both ficaprenol-11 and natural rubber are products of the isoprenoid biosynthesis pathway, sharing the same fundamental building block, isopentenyl diphosphate (IPP), and requiring an allylic diphosphate, such as farnesyl diphosphate (FPP), to initiate polymerization.

The biosynthesis of these long-chain isoprenoids is catalyzed by a class of enzymes known as cis-prenyltransferases. Research on F. elastica has identified and characterized the rubber transferase enzyme, which is responsible for the chain elongation process leading to the formation of high molecular weight rubber. Given that ficaprenol-11 is also a cis-trans polyprenol, its synthesis is intrinsically linked to the activity of similar or identical enzymatic machinery.

Therefore, studying the biosynthesis of ficaprenol-11 provides a valuable comparative model for understanding the broader mechanisms of natural rubber production. Key research questions that integrate these two fields include:

Enzyme Specificity: Is ficaprenol-11 synthesis catalyzed by the same cis-prenyltransferase that produces rubber, or does a distinct enzyme with a different product chain-length specificity exist?

Regulation of Chain Length: What molecular factors determine whether the enzymatic process terminates at the C55 length of ficaprenol-11 or continues to the much higher molecular weights characteristic of natural rubber?

Metabolic Flux: How is the metabolic flux of IPP and FPP partitioned between the synthesis of essential polyprenols like ficaprenols and the production of rubber?

Answering these questions through comparative biochemical and genetic studies in F. elastica can provide fundamental insights into controlling polyisoprene chain length, a critical determinant of rubber quality and a key target for the metabolic engineering of rubber-producing plants.

Table 1: Relative Distribution of Ficaprenol Homologs in Ficus elastica Leaves This table summarizes the typical composition of ficaprenols isolated from the leaves of Ficus elastica, highlighting the prevalence of Ficaprenol-11.

| Ficaprenol Homolog | Number of Isoprene Units | Relative Abundance |

| Ficaprenol-9 | 9 | Trace |

| Ficaprenol-10 | 10 | Present |

| Ficaprenol-11 | 11 | Major Component |

| Ficaprenol-12 | 12 | Present |

| Ficaprenol-13 | 13 | Trace |

The shared origins of ficaprenol-11 and other high-value isoprenoids within the plant isoprenoid pathway open up significant opportunities for biotechnological manipulation to enhance its production. Modern metabolic engineering and synthetic biology tools can be applied to rationally design plants or microbial systems for the overproduction of ficaprenol-11.

Advanced Genetic Modification: The CRISPR/Cas9 gene-editing system offers a precise and powerful tool for modifying the ficaprenol-11 biosynthetic pathway. Unlike traditional genetic modification, CRISPR/Cas9 allows for targeted mutagenesis, including gene knockouts, insertions, and transcriptional regulation. Potential applications include:

Knocking out competing pathways: CRISPR could be used to disrupt genes that divert isoprenoid precursors like FPP towards other biosynthetic branches (e.g., sterol synthesis), thereby redirecting the metabolic flow towards polyprenol production.

Promoter engineering: The regulatory regions of key biosynthetic genes (e.g., HMGR or the ficaprenol synthase) could be edited to enhance their expression levels, leading to increased enzyme production and higher yields of ficaprenol-11.

Multiplex gene editing: The ability of CRISPR/Cas9 to target multiple genes simultaneously would allow for the coordinated upregulation of the entire ficaprenol biosynthetic pathway while simultaneously downregulating competing pathways, creating a highly optimized production chassis.

These biotechnological approaches could be applied either in the native producer, Ficus elastica, to increase its natural yield, or in heterologous hosts like yeast (Saccharomyces cerevisiae) or other well-established plant systems, which may offer faster growth rates and more straightforward genetic manipulation.

Table 2: Potential Biotechnological Strategies for Enhancing Ficaprenol-11 Production

| Strategy | Target | Method | Expected Outcome |

| Precursor Supply Enhancement | HMG-CoA reductase (HMGR) gene | Overexpression | Increased metabolic flux through the MVA pathway, boosting IPP and FPP supply. |

| Pathway Redirection | Genes of competing pathways (e.g., sterol biosynthesis) | CRISPR/Cas9 Knockout | Diversion of FPP from other pathways towards polyprenol synthesis. |

| Direct Pathway Upregulation | Ficaprenol synthase gene | Overexpression / Promoter Editing (CRISPRa) | Increased catalytic capacity for the direct synthesis of ficaprenol-11. |

| Host Engineering | Transfer of biosynthetic genes to a microbial host (e.g., Yeast) | Heterologous Expression | Creation of a microbial cell factory for scalable and controlled production of ficaprenol-11. |

Q & A

Q. Advanced Research Focus

- Range-finding experiments : Use logarithmic dilution series (e.g., 0.1–100 µM) to establish EC50/IC50 values.